![molecular formula C23H36N2O4S B13703765 Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)
Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique spiro structure, which includes a piperidine ring fused to an indene moiety, along with tert-butyl and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spiro compound through a cyclization reaction, followed by the introduction of the tert-butylsulfinylamino and methoxy groups under specific reaction conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, THF as solvent.
Substitution: Nucleophiles like sodium azide, solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simpler tertiary alcohol with different applications.
Tert-butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
Methoxyspiro compounds: Similar spiro structures with different functional groups.
Uniqueness
Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate stands out due to its complex structure, which combines multiple functional groups and a spiro framework. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged for novel discoveries and innovations.
Properties
Molecular Formula |
C23H36N2O4S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-13-11-23(12-14-25)15-17-16(9-8-10-18(17)28-7)19(23)24-30(27)22(4,5)6/h8-10,19,24H,11-15H2,1-7H3 |
InChI Key |
JYZDFEUUUWNDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


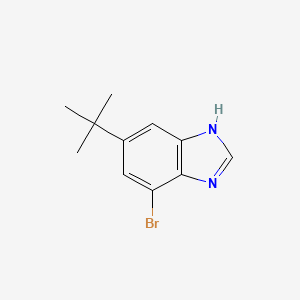


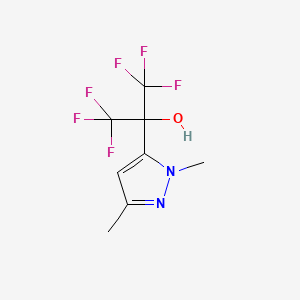
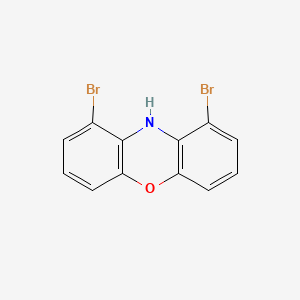
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)

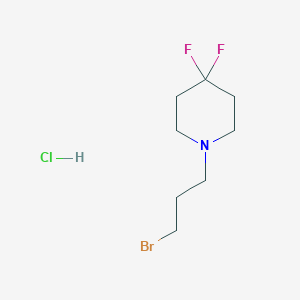
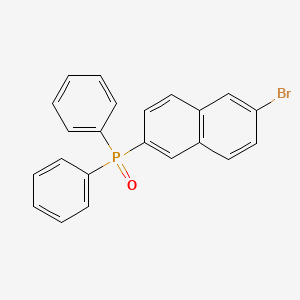

![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
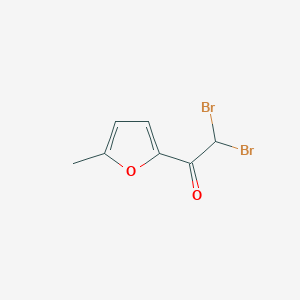

![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)
